molecular formula C17H29N5O2 B12539730 3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide] CAS No. 672295-46-4

3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]

Cat. No.: B12539730
CAS No.: 672295-46-4
M. Wt: 335.4 g/mol
InChI Key: AUMVKLMWKYNNBF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Benzylimino)bis[N-(2-aminoethyl)propanamide] typically involves the reaction of benzylamine with N-(2-aminoethyl)propanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Benzylimino)bis[N-(2-aminoethyl)propanamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-(Benzylimino)bis[N-(2-aminoethyl)propanamide] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Benzylimino)bis[N-(2-aminoethyl)propanamide] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amine groups can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Benzylimino)bis[N-(2-aminoethyl)propanamide] is unique due to its benzyl group, which enhances its ability to participate in aromatic interactions and increases its hydrophobicity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .

Properties

CAS No.

672295-46-4

Molecular Formula

C17H29N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-benzylamino]propanamide

InChI

InChI=1S/C17H29N5O2/c18-8-10-20-16(23)6-12-22(13-7-17(24)21-11-9-19)14-15-4-2-1-3-5-15/h1-5H,6-14,18-19H2,(H,20,23)(H,21,24)

InChI Key

AUMVKLMWKYNNBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)NCCN)CCC(=O)NCCN

Origin of Product

United States

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